5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde N-phenylhydrazone
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Overview
Description
Mechanism of Action
Target of Action
HMS576L16, also known as 5-[(4-methylphenyl)sulfanyl]-2-phenyl-4-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-1H-imidazole, primarily targets Dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, playing a crucial role in DNA synthesis and cell growth .
Mode of Action
It is known that compounds targeting dhfr typically inhibit the enzyme’s activity, disrupting the synthesis of tetrahydrofolate and subsequently hindering dna synthesis .
Biochemical Pathways
By inhibiting DHFR, HMS576L16 affects the tetrahydrofolate synthesis pathway . This disruption can lead to a decrease in the production of certain nucleotides necessary for DNA synthesis, affecting cell growth and proliferation .
Result of Action
The inhibition of DHFR and the subsequent disruption of the tetrahydrofolate synthesis pathway can lead to a decrease in cell growth and proliferation . This makes HMS576L16 a potential candidate for the development of antimicrobial or anticancer drugs .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(E)-[4-(4-methylphenyl)sulfanyl-2-phenyl-1H-imidazol-5-yl]methylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4S/c1-17-12-14-20(15-13-17)28-23-21(16-24-27-19-10-6-3-7-11-19)25-22(26-23)18-8-4-2-5-9-18/h2-16,27H,1H3,(H,25,26)/b24-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDMSJKRIJJLJN-LFVJCYFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NC(=N2)C3=CC=CC=C3)C=NNC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(NC(=N2)C3=CC=CC=C3)/C=N/NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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